1-O-Acetyl 2,3,5-tri-O-benzoyl-beta-D-ribofuranoside-13C-1

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C28H24O9 |

|---|---|

分子量 |

505.5 g/mol |

IUPAC名 |

[(2R,3R,4R,5S)-5-acetyloxy-3,4-dibenzoyloxy(213C)oxolan-2-yl]methyl benzoate |

InChI |

InChI=1S/C28H24O9/c1-18(29)34-28-24(37-27(32)21-15-9-4-10-16-21)23(36-26(31)20-13-7-3-8-14-20)22(35-28)17-33-25(30)19-11-5-2-6-12-19/h2-16,22-24,28H,17H2,1H3/t22-,23-,24-,28-/m1/s1/i22+1 |

InChIキー |

GCZABPLTDYVJMP-HPOBVBMNSA-N |

異性体SMILES |

CC(=O)O[C@H]1[C@@H]([C@@H]([13C@H](O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |

正規SMILES |

CC(=O)OC1C(C(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranoside-13C-1: Synthesis, Characterization, and Applications in Drug Development

This technical guide provides a comprehensive overview of 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranoside-13C-1, a critical isotopically labeled intermediate in pharmaceutical research and development. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, structural elucidation, and diverse applications of this compound, with a focus on its role in the synthesis of nucleoside analogs and its use as a powerful tool in metabolic studies.

Introduction: The Significance of a Labeled Ribofuranose Derivative

1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranoside is a cornerstone in the synthesis of a wide array of nucleoside analogs, which are fundamental components in the development of antiviral and anticancer therapeutics.[1] The strategic placement of protecting groups—benzoyl at the 2, 3, and 5 positions and an acetyl group at the anomeric center—renders it a stable yet reactive precursor for glycosylation reactions.[2] The introduction of a single carbon-13 (¹³C) atom at the anomeric position (C1) transforms this molecule into a powerful analytical tool. This stable, non-radioactive isotope allows for its use as a tracer in metabolic flux analysis and as an internal standard for highly accurate and precise quantification in complex biological matrices by mass spectrometry.[3][4]

This guide will provide a detailed exploration of the synthesis of the ¹³C-1 labeled compound, its key physicochemical properties, and its practical applications in modern drug discovery and development workflows.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranoside-13C-1 is essential for its effective use in synthesis and analysis. The properties of the labeled compound are virtually identical to its unlabeled counterpart, with the exception of a slight increase in molecular weight due to the presence of the ¹³C isotope.

| Property | Value | Reference |

| Molecular Formula | C₂₇¹³CH₂₄O₉ | [2] |

| Molecular Weight | 505.49 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 127 - 133 °C | [2] |

| Optical Rotation | [α]D²⁰ = +40 ± 2° (c=1 in CHCl₃) | [2] |

| Purity (HPLC) | ≥ 98% | [2] |

| Solubility | Soluble in chloroform, dichloromethane, and other common organic solvents. |

Synthesis of 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranoside-13C-1

Conceptual Synthesis Pathway

The following diagram illustrates a logical and experimentally sound pathway for the synthesis of 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranoside-13C-1.

References

- 1. Pentose Phosphate Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. CN102659856A - Preparation technology of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose - Google Patents [patents.google.com]

A Technical Guide to the Structure and Application of 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranoside-¹³C-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth technical analysis of 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranoside-¹³C-1, a pivotal isotopically labeled intermediate in modern medicinal chemistry. We will dissect its molecular architecture, explore the spectroscopic techniques essential for its characterization, and detail its critical role in the synthesis of nucleoside analogues. The strategic placement of a ¹³C label at the anomeric C1 position offers an unparalleled tool for elucidating reaction mechanisms, particularly in glycosylation, which is fundamental to the development of antiviral and anticancer therapeutics. This document serves as a comprehensive resource, blending structural theory with practical application and established analytical protocols.

Introduction: The Significance of a Labeled Ribofuranose

In the landscape of drug discovery, particularly for antiviral and anticancer agents, the synthesis of modified nucleosides is a cornerstone. The efficacy of these therapeutic agents often hinges on the precise stereochemical control during their synthesis. 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose is a widely used precursor for this purpose, serving as a stable, crystalline ribose donor.[1][2] Its structure is meticulously designed: the bulky benzoyl groups at the C2, C3, and C5 positions act as protecting groups, preventing unwanted side reactions, while the acetyl group at the anomeric C1 position functions as an excellent leaving group to facilitate the crucial glycosidic bond formation.[1]

The introduction of a stable isotope, specifically Carbon-13 at the anomeric C1 position, elevates this compound from a simple building block to a sophisticated mechanistic probe.[3][4] This isotopic labeling allows researchers to track the fate of the anomeric carbon through complex reaction sequences using techniques like ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.[3][4] This ability is paramount for understanding and optimizing glycosylation reactions, which are notoriously sensitive to reaction conditions and can yield mixtures of anomers (α and β isomers).[5][6] By monitoring the ¹³C-1 signal, one can gain direct insight into reaction kinetics, stereoselectivity, and the nature of transient intermediates, thereby accelerating the rational design of more efficient synthetic routes to life-saving drugs.[6][7]

Molecular Structure and Stereochemistry

The precise three-dimensional arrangement of 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranoside-¹³C-1 is critical to its function. The molecule is built upon a D-ribofuranose core, a five-membered sugar ring.[8]

-

Core Structure : The central scaffold is a ribofuranose ring. The "D" designation refers to the stereochemistry at C4, which dictates the overall chirality of the sugar.

-

Protecting Groups : The hydroxyl groups at positions 2, 3, and 5 are protected by benzoyl (Bz) esters. These bulky groups serve two primary functions: they prevent these hydroxyls from reacting out of turn, and their stereoelectronic influence helps direct incoming nucleophiles during glycosylation, often favoring the formation of the desired β-nucleoside.

-

Anomeric Center (C1) : This is the electrophilic heart of the molecule.

-

β-Configuration : The acetyl group at C1 is in the β-configuration, meaning it is oriented on the same side of the ring as the C4 substituent. This specific stereochemistry is crucial for the synthesis of β-nucleosides, which are the biologically active forms for many therapeutic applications.

-

¹³C Isotopic Label : The anomeric carbon is specifically enriched with the ¹³C isotope. While chemically identical to the natural abundance ¹²C, its different nuclear spin (I=½) makes it directly observable by ¹³C NMR spectroscopy, providing a unique and unambiguous signal for this key position.

-

Below is a diagram illustrating the core structure of the molecule.

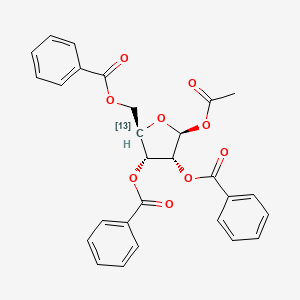

Caption: Chemical structure of 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranoside-¹³C-1.

Spectroscopic and Analytical Characterization

Confirming the identity, purity, and structure of this molecule requires a multi-pronged analytical approach. The ¹³C label provides a particularly powerful point of verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive method for structural elucidation of this compound. Experiments are typically conducted in deuterated chloroform (CDCl₃).

-

¹H NMR : The proton spectrum reveals key information. The anomeric proton (H1), directly attached to the ¹³C-labeled carbon, typically appears as a singlet around δ 6.4 ppm. Its downfield shift is due to the deshielding effects of the adjacent ring oxygen and the acetyl group. Other protons on the ribose ring appear between δ 5.7 and 4.5 ppm, with the benzoyl groups' aromatic protons resonating between δ 8.1 and 7.3 ppm.

-

¹³C NMR : This is where the isotopic label is paramount. The anomeric carbon (C1) in β-ribofuranosides typically resonates in the δ 100-105 ppm range.[9] Due to the ¹³C enrichment at this specific position, the signal for C1 will be exceptionally intense compared to the other carbon signals at natural abundance. This provides unequivocal confirmation of the label's position. The carbonyl carbons of the benzoyl and acetyl groups appear further downfield (δ 164-170 ppm).

Table 1: Typical NMR Chemical Shift Data (in CDCl₃)

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Insights |

| C1-¹³C / H1 | ~ 6.4 (s) | ~ 101 (Intense Signal) | Confirms β-anomeric configuration and the precise location of the ¹³C label. |

| C2 / H2 | ~ 5.8 (d) | ~ 72 | Downfield shift due to benzoyl group. |

| C3 / H3 | ~ 5.9 (t) | ~ 70 | Downfield shift due to benzoyl group. |

| C4 / H4 | ~ 4.8 (m) | ~ 78 | |

| C5 / H5, H5' | ~ 4.6 (m) | ~ 64 | |

| Acetyl CH₃ | ~ 2.1 (s) | ~ 21 | Characteristic acetyl group signals. |

| Benzoyl C=O | N/A | ~ 164-166 | Carbonyl resonances of the protecting groups. |

| Benzoyl Ar-H | ~ 8.1-7.3 (m) | ~ 128-134 | Aromatic signals confirming the benzoyl groups. |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition. For the ¹³C-1 isotopologue, the expected molecular weight will be one mass unit higher than the unlabeled compound.

-

Molecular Formula : C₂₇¹³CH₂₄O₉

-

Molecular Weight of Unlabeled Compound : 504.48 g/mol [10]

-

Molecular Weight of ¹³C-1 Labeled Compound : ~505.48 g/mol

High-resolution mass spectrometry (HRMS) can confirm the exact mass to several decimal places, providing definitive proof of the elemental formula, including the presence of the single ¹³C atom.

Optical Rotation

The specific rotation ([α]D) is a measure of the compound's chirality and is used to confirm the bulk sample's enantiomeric purity (D-configuration) and anomeric configuration. For the β-anomer in chloroform, a positive specific rotation value is expected.[2][11]

Application in Mechanistic Studies and Drug Development

The primary utility of the ¹³C-1 label is in the study of glycosylation reaction mechanisms, the critical step in nucleoside synthesis.[12]

Elucidating Glycosylation Mechanisms

The formation of a glycosidic bond can proceed through several pathways, broadly categorized as SN1-like (dissociative, involving an oxocarbenium ion intermediate) or SN2-like (associative, involving direct displacement).[6][13] By using ¹³C NMR to monitor the reaction in real-time, researchers can:

-

Track the Reactant : The disappearance of the intense ¹³C-1 signal of the starting material can be precisely quantified to determine reaction kinetics.

-

Identify Intermediates : In some cases, short-lived intermediates where the C1 carbon is in a different chemical environment (e.g., an oxocarbenium ion or a covalent triflate intermediate) may be detected.

-

Quantify Product Formation : The appearance of new ¹³C signals corresponding to the anomeric carbons of the α- and β-nucleoside products can be monitored.[5] The relative integration of these signals gives a precise and real-time measurement of the reaction's stereoselectivity.

This direct empirical data is invaluable for optimizing reaction conditions (e.g., temperature, solvent, catalyst) to maximize the yield of the desired β-anomer.

The workflow below illustrates the central role of this labeled compound in a typical drug development pipeline.

Caption: Workflow for nucleoside analogue synthesis using the ¹³C-1 labeled precursor.

Experimental Protocols

Adherence to rigorous protocols is essential for obtaining reliable and reproducible data.

Protocol: Sample Preparation for NMR Analysis

Causality: Proper sample preparation is critical to ensure high-resolution spectra. The choice of a suitable deuterated solvent that fully dissolves the analyte prevents signal broadening, and the use of an internal standard allows for accurate chemical shift referencing.

-

Analyte Weighing : Accurately weigh 5-10 mg of 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranoside-¹³C-1.

-

Solvent Selection : Transfer the solid to a clean, dry NMR tube. Add approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is an excellent choice due to its ability to dissolve the benzoylated sugar and its relatively simple solvent signal.

-

Dissolution : Cap the tube and gently vortex or invert until the solid is completely dissolved. A clear, precipitate-free solution is required for high-quality data.

-

Internal Standard (Optional) : For precise chemical shift referencing, one can add a small amount of tetramethylsilane (TMS), although referencing to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C) is common practice.

-

Validation : A successfully prepared sample will be a visually clear solution at room temperature.

Protocol: Acquisition of a Quantitative ¹³C NMR Spectrum

Causality: To accurately determine the stereoselectivity of a glycosylation reaction, the ¹³C NMR experiment must be quantitative. This requires ensuring that all signals have fully relaxed before the next scan is acquired, which is achieved by using a long relaxation delay (d1). Inverse-gated decoupling is used to suppress the Nuclear Overhauser Effect (NOE), which can otherwise lead to non-uniform signal enhancements.

-

Instrument Setup : Place the prepared NMR sample in the spectrometer. Ensure the instrument is locked onto the deuterium signal of the solvent and properly shimmed to achieve good magnetic field homogeneity.

-

Experiment Selection : Select a standard one-dimensional ¹³C experiment with proton decoupling.

-

Parameter Optimization for Quantification :

-

Pulse Angle : Set the excitation pulse angle to 90° to ensure maximum signal for each scan.

-

Relaxation Delay (d1) : Set a long relaxation delay, typically 5 times the longest T₁ relaxation time of the carbons of interest (a value of 30-60 seconds is often sufficient for anomeric carbons).

-

Decoupling : Use an "inverse-gated" decoupling sequence. This ensures that the proton decoupler is on only during signal acquisition, which removes ¹H-¹³C coupling while preventing NOE buildup.

-

-

Acquisition : Acquire a sufficient number of scans to achieve a good signal-to-noise ratio for the product signals.

-

Processing : Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a small line broadening factor) and perform a Fourier transform. Phase and baseline correct the spectrum carefully.

-

Validation and Analysis : A successful quantitative spectrum will have a flat baseline. Integrate the intense signal of the starting material's C1 and the new signals corresponding to the anomeric carbons of the α and β products. The relative integrals directly reflect their molar ratio in the sample.

Conclusion

1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranoside-¹³C-1 is more than a synthetic intermediate; it is a precision tool for chemical discovery. Its well-defined structure, characterized by strategically placed protecting groups and a crucial β-anomeric configuration, makes it an ideal ribosyl donor. The addition of the ¹³C-1 isotopic label provides an invaluable analytical handle, enabling researchers to dissect complex glycosylation mechanisms with a high degree of certainty. The insights gained from using this compound—from kinetic data to stereochemical outcomes—are instrumental in the rational design and optimization of synthetic routes to novel nucleoside-based therapeutics, ultimately accelerating the journey from laboratory research to clinical application.

References

- 1. 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Dissecting the Mechanisms of a Class of Chemical Glycosylation Using Primary 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose | C28H24O9 | CID 10929242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. cigs.unimo.it [cigs.unimo.it]

- 10. b- D -Ribofuranose 1-acetate 2,3,5-tribenzoate 98 6974-32-9 [sigmaaldrich.com]

- 11. CN102659856A - Preparation technology of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose - Google Patents [patents.google.com]

- 12. Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

Introduction: The Significance of Isotopic Labeling in Nucleoside Chemistry

An In-depth Technical Guide to 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranoside-13C-1: Properties, Synthesis, and Applications

1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranoside is a cornerstone intermediate in the synthesis of nucleoside analogues, which are critical components in the development of antiviral and anticancer medications.[1][2] The strategic placement of benzoyl protecting groups and an acetyl group at the anomeric position renders the molecule stable yet reactive for key glycosylation reactions.[3] This guide focuses on the ¹³C-labeled variant, 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranoside-¹³C-1. The incorporation of a stable heavy isotope at the anomeric carbon (C-1) transforms this synthetic intermediate into a powerful analytical tool for drug development, metabolic research, and quantitative analysis, without altering its fundamental chemical reactivity.[4]

Stable isotope labeling provides an unambiguous method to trace the fate of molecules in complex biological systems.[5] For researchers and drug developers, the ¹³C-1 labeled ribofuranoside serves as an ideal internal standard for mass spectrometry-based quantification, a tracer for metabolic flux analysis, and a precursor for synthesizing labeled active pharmaceutical ingredients (APIs) to elucidate their mechanisms of action and pharmacokinetic profiles.[4][6] This document provides a comprehensive overview of its properties, a detailed synthetic strategy, and field-proven applications for scientific professionals.

Section 1: Core Physicochemical Properties

The introduction of a single ¹³C isotope has a negligible effect on the bulk physicochemical properties of the molecule, such as melting point, appearance, and solubility. Therefore, the properties of the unlabeled analogue are considered representative.

| Property | Value | Source(s) |

| Chemical Name | 1-O-Acetyl 2,3,5-tri-O-benzoyl-beta-D-ribofuranoside-¹³C-1 | [7] |

| Molecular Formula | C₂₇¹³CH₂₄O₉ | [7] |

| Molecular Weight | 505.49 g/mol | [7] |

| Unlabeled MW | 504.49 g/mol | [3][8] |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | 127 - 133 °C | [3] |

| Optical Rotation | [α]D²⁰ = +40 ± 2º (c=1 in CHCl₃) | [3] |

| Purity (Typical) | ≥ 98% (HPLC) | [3] |

| CAS Number (Unlabeled) | 6974-32-9 | [3][9] |

Section 2: Synthesis and Characterization

The synthesis of 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranoside-¹³C-1 hinges on the use of D-Ribose-¹³C-1 as the starting material. The overall strategy involves three key stages: glycosylation, benzoylation, and acetylation, designed to control stereochemistry and ensure high purity.[2]

Diagram: Synthetic Workflow

Caption: Synthetic pathway for the target compound.

Experimental Protocol: Synthesis

This protocol is adapted from established methods for the unlabeled compound.[2][9] All operations should be conducted in a fume hood with appropriate personal protective equipment.

Part 1: Glycosylation of D-Ribose-1-¹³C

-

Reactor Setup: To a dry, inert-atmosphere reactor, add methanol. Cool the reactor to 0-5°C using an ice bath.

-

Catalyst Addition: Slowly add thionyl chloride dropwise to the methanol. This in situ generation of methanolic HCl is highly exothermic and must be controlled.

-

Substrate Addition: Once the temperature is stable, add D-Ribose-1-¹³C portion-wise, ensuring the temperature remains below 5°C. This low temperature favors the formation of the desired furanose ring over the pyranose byproduct.[2]

-

Reaction: Stir the mixture at 0-5°C for 8-12 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Neutralize the reaction with a suitable base (e.g., potassium carbonate) and extract the product into an organic solvent like ethyl acetate. The resulting intermediate is Methyl-β-D-ribofuranoside-1-¹³C.

Part 2: Benzoylation

-

Solvent & Base: Dissolve the intermediate from Part 1 in a suitable solvent such as pyridine or dichloromethane with an inorganic weak base.[2] Pyridine often serves as both the solvent and the acid scavenger.

-

Acylation: Cool the solution to 0°C and slowly add benzoyl chloride. The benzoyl groups protect the hydroxyls at the C-2, C-3, and C-5 positions, preventing side reactions in subsequent steps.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Isolation: Quench the reaction with water or ice. Extract the product, wash the organic layer sequentially with dilute acid, bicarbonate solution, and brine, then dry over sodium sulfate and concentrate in vacuo.

Part 3: Acetylation

-

Reaction Mixture: Dissolve the purified tribenzoate intermediate in a mixture of glacial acetic acid and acetic anhydride. The addition of a cosolvent can improve fluidity, especially at low temperatures.[2]

-

Catalysis: Cool the mixture to below 5°C and add a catalytic amount of sulfuric acid. This promotes the replacement of the methyl glycoside with an acetyl group at the anomeric (C-1) position.

-

Reaction: Stir at low temperature (e.g., -5 to 5°C) for several hours.[9]

-

Purification: Quench the reaction by pouring it onto ice water. The solid product will precipitate. Collect the precipitate by filtration, wash thoroughly with water, and recrystallize from a suitable solvent like ethanol to yield the final product with high purity.

Characterization Insights

-

Nuclear Magnetic Resonance (NMR): In ¹³C NMR spectroscopy, the C-1 signal will appear as a highly prominent singlet due to 100% enrichment, providing unambiguous confirmation of the label's position. In ¹H NMR, the anomeric proton (H-1) will exhibit a large one-bond coupling constant (¹JCH ≈ 160-170 Hz) to the adjacent ¹³C nucleus, a definitive signature of labeling at C-1.

-

Mass Spectrometry (MS): The molecular ion peak in high-resolution mass spectrometry will correspond to the calculated mass of the ¹³C-labeled compound (505.49 g/mol ), which is one mass unit higher than the unlabeled analogue.[7]

Section 3: Applications in Drug Development and Research

The primary value of 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranoside-¹³C-1 lies in its application as a tracer and an internal standard.[4]

Application as an Internal Standard in LC-MS/MS Quantification

Principle: An ideal internal standard (IS) co-elutes with the analyte but is mass-distinct. As a stable isotope-labeled (SIL) analogue, this compound is the gold standard for quantitative bioanalysis. It compensates for variations in sample extraction, matrix effects, and instrument response, ensuring high accuracy and precision.

Experimental Workflow: Quantifying an Unlabeled Nucleoside Precursor in a Reaction Mixture

-

Stock Solution Preparation: Prepare a certified stock solution of the ¹³C-1 labeled standard at a known concentration (e.g., 1 mg/mL).

-

Calibration Curve: Create a series of calibration standards by spiking known amounts of the unlabeled analyte into a blank matrix (e.g., reaction buffer, plasma). Add a fixed amount of the ¹³C-1 internal standard to each calibrator.

-

Sample Preparation: Aliquot the unknown samples (e.g., from a time course of a synthesis reaction). Spike each unknown with the same fixed amount of the ¹³C-1 internal standard.

-

LC-MS/MS Analysis: Analyze the prepared calibrators and samples. The analyte and the IS will co-elute.

-

Data Processing: Develop a Multiple Reaction Monitoring (MRM) method with specific mass transitions for both the unlabeled analyte and the ¹³C-1 labeled IS. Calculate the peak area ratio (Analyte Area / IS Area). Plot the peak area ratio against the concentration for the calibration standards to generate a calibration curve. Quantify the unknown samples using the regression equation from this curve.

Diagram: LC-MS Internal Standard Workflow

Caption: Workflow for using the ¹³C-labeled compound as an internal standard.

Use in Metabolic Flux Analysis (MFA)

Principle: This compound can be deprotected to yield Ribose-1-¹³C, which can then be introduced into cell cultures. Cellular enzymes will process the labeled ribose, incorporating the ¹³C atom into various downstream metabolic pathways, such as the pentose phosphate pathway (PPP) and nucleotide synthesis. By analyzing the distribution of the ¹³C label in metabolites over time using MS or NMR, researchers can map metabolic pathways and quantify their activity (flux).[5][10]

Conceptual Protocol:

-

Synthesize Ribose-1-¹³C from the title compound via deprotection (hydrolysis of acetyl and benzoyl groups).

-

Culture cells in a defined medium. Replace the standard glucose or ribose source with Ribose-1-¹³C.

-

Harvest cells at various time points.

-

Quench metabolism rapidly and extract metabolites.

-

Analyze the extracts using LC-MS or NMR to determine the degree of ¹³C incorporation into key metabolites (e.g., ATP, GTP, lactate). This data reveals the flow of carbon through the metabolic network.

Section 4: Safety, Handling, and Storage

Hazard Profile (based on unlabeled D-isomer):

-

Oral Toxicity: Harmful if swallowed (H302).[8]

-

Skin Irritation: Causes skin irritation (H315).[8]

-

Eye Irritation: Causes serious eye irritation (H319).[8]

-

Respiratory Irritation: May cause respiratory irritation (H335).[8]

Handling Recommendations:

-

Use in a well-ventilated area or fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[11]

Storage Conditions:

-

Short-term: May be stored at room temperature.[12]

-

Long-term: For maximum stability, store at -20°C, protected from moisture.[12][13]

Conclusion

1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranoside-¹³C-1 is more than a synthetic intermediate; it is a sophisticated analytical tool that provides clarity in the complex landscape of drug development and metabolic research. Its utility as a high-fidelity internal standard enables robust quantification of related compounds, while its potential as a metabolic tracer offers deep insights into cellular biochemistry. For scientists and researchers in the pharmaceutical and life sciences, this stable isotope-labeled compound is an invaluable asset for accelerating the discovery and development of new therapeutics.

References

- 1. nbinno.com [nbinno.com]

- 2. CN102659856A - Preparation technology of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose - Google Patents [patents.google.com]

- 3. chemimpex.com [chemimpex.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Metabolic turnover and dynamics of modified ribonucleosides by 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose | C28H24O9 | CID 10929242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose - Wikipedia [en.wikipedia.org]

- 10. biorxiv.org [biorxiv.org]

- 11. b- D -Ribofuranose 1-acetate 2,3,5-tribenzoate 98 6974-32-9 [sigmaaldrich.com]

- 12. cdn.usbio.net [cdn.usbio.net]

- 13. cdn.usbio.net [cdn.usbio.net]

A Technical Guide to the Strategic Use of 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose-¹³C-1 in Advanced Nucleoside Synthesis

Abstract

The synthesis of modified nucleosides is a cornerstone of modern therapeutic development, underpinning significant advances in antiviral and anticancer agents. The precise construction of the glycosidic bond and the ability to trace these molecules in complex biological systems are paramount challenges. This technical guide provides an in-depth exploration of 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose-¹³C-1, a sophisticated ribose donor, detailing its pivotal role in overcoming these challenges. We will dissect the strategic functions of its constituent parts—the protecting groups and the critical ¹³C isotopic label at the anomeric carbon—within the context of the Vorbrüggen glycosylation, the gold-standard method for nucleoside synthesis. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful intermediate for the creation of high-fidelity, traceable nucleoside analogues.

The Anatomy of a High-Performance Ribose Donor

The efficacy of 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose-¹³C-1 as a glycosyl donor stems from the specific function of each of its chemical moieties.[1][2] Understanding this structure is key to appreciating its utility in complex synthetic pathways.

-

The β-D-Ribofuranose Core: This is the fundamental sugar scaffold required for the synthesis of ribonucleosides.

-

1-O-Acetyl Group: Positioned at the anomeric carbon (C1), the acetyl group serves as an effective leaving group. Its departure, facilitated by a Lewis acid, initiates the formation of a key reactive intermediate necessary for coupling with a nucleobase.

-

2,3,5-tri-O-benzoyl (Bz) Protecting Groups: These bulky benzoyl groups serve multiple critical functions.[3][4] They prevent unwanted side reactions at the hydroxyl positions of the ribose sugar.[][6] Crucially, the benzoyl group at the C2 position provides "anchimeric assistance," a phenomenon that directs the incoming nucleobase to attack the anomeric carbon from the opposite (beta) face, thereby ensuring the formation of the desired β-anomer with high stereoselectivity.[7][8] This control is essential for producing biologically active nucleosides. The stability of the benzoyl group under the mildly acidic conditions used elsewhere in synthesis is another key advantage.[4]

-

¹³C-1 Isotopic Label: The incorporation of a stable, heavy carbon isotope at the anomeric position is a strategic enhancement.[9] This label does not significantly alter the chemical reactivity—though minor kinetic isotope effects can be observed—but provides a powerful analytical handle.[10] It allows for unambiguous tracking of the carbon atom that forms the critical glycosidic bond, facilitating mechanistic studies and enabling precise quantification in complex mixtures using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[9][11]

Figure 1: Functional components of the labeled ribose donor.

The Core Mechanism: Vorbrüggen Glycosylation

The premier method for coupling the labeled ribose donor with a nucleobase is the silyl-Hilbert-Johnson (SHJ) reaction, more commonly known as the Vorbrüggen glycosylation.[12][13] This reaction is prized for its mild conditions and high efficiency. The process involves reacting a silylated nucleobase with the protected sugar acetate in the presence of a Lewis acid.[13]

Causality Behind the Choices:

-

Why Silylate the Nucleobase? Nucleobases themselves are often poorly soluble in the organic solvents used for glycosylation. Silylation, typically with agents like hexamethyldisilazane (HMDS) or N,O-bis(trimethylsilyl)acetamide (BSA), dramatically increases their solubility.[7] Furthermore, it activates the nucleobase, making its ring nitrogens more nucleophilic for the subsequent coupling reaction.

-

The Role of the Lewis Acid: A Lewis acid, most commonly trimethylsilyl trifluoromethanesulfonate (TMSOTf), is essential.[8] It coordinates to the oxygen of the 1-O-acetyl group, facilitating its departure and triggering the formation of a resonance-stabilized dioxolenium cation intermediate. This intermediate is the key electrophile that reacts with the nucleobase.

-

Ensuring β-Selectivity: As mentioned, the C2-benzoyl group provides anchimeric assistance. It participates in the formation of the dioxolenium ion intermediate, effectively shielding the alpha-face of the anomeric carbon. This steric hindrance forces the incoming silylated nucleobase to attack from the beta-face, resulting in the desired stereochemistry for biologically relevant nucleosides.[7][8]

Figure 2: Mechanism of the Vorbrüggen glycosylation reaction.

The Analytical Power of the ¹³C-1 Label

The true value of the ¹³C label becomes apparent during product characterization and subsequent biological studies.[14]

-

Nuclear Magnetic Resonance (NMR): In ¹³C NMR spectroscopy, the labeled anomeric carbon will appear as a strong, distinct signal, confirming its incorporation. More importantly, in ¹H NMR, the proton attached to the anomeric carbon (H1') will exhibit a large one-bond coupling constant (¹J_CH, typically >150 Hz) with the ¹³C-1 nucleus. This coupling provides unequivocal proof of the glycosidic bond's formation and location. This is invaluable for distinguishing between N-glycosylation isomers (e.g., N9 vs. N7 in purines).

-

Mass Spectrometry (MS): In high-resolution mass spectrometry, the final product will have a molecular weight that is precisely one mass unit higher than its unlabeled counterpart. This allows it to be used as an internal standard for highly accurate quantification in complex biological matrices, such as in pharmacokinetic or metabolic flux analysis studies.[9][11]

-

Mechanistic Studies: The label allows researchers to follow the fate of the anomeric carbon through the reaction sequence, providing direct evidence for proposed mechanisms.[15] It is also a key tool for studying the structural dynamics of DNA and RNA constructs by NMR.[14][16]

| Parameter | Unlabeled Nucleoside | ¹³C-1 Labeled Nucleoside | Significance |

| Molecular Weight | M | M+1 | Enables use as an internal standard in MS. |

| ¹H NMR (H1' signal) | Doublet (coupled to H2') | Doublet of Doublets (coupled to H2' and ¹³C-1) | Unambiguous confirmation of glycosidic bond. |

| ¹³C NMR (C1' signal) | Normal intensity | Enhanced intensity (100% abundance) | Easy identification of the anomeric carbon. |

Table 1: Comparative analytical signatures of unlabeled vs. ¹³C-1 labeled nucleosides.

Experimental Protocol: Generalized Vorbrüggen Glycosylation

This protocol provides a self-validating framework for the synthesis of a ¹³C-labeled nucleoside. Each step includes checkpoints to ensure the reaction is proceeding as expected.

Materials:

-

Nucleobase of interest (e.g., Uracil, Adenine)

-

Hexamethyldisilazane (HMDS) and a catalytic amount of Ammonium Sulfate

-

1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose-¹³C-1

-

Anhydrous solvent (e.g., 1,2-dichloroethane or acetonitrile)

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

-

Saturated Sodium Bicarbonate solution

-

Dichloromethane (DCM)

-

Saturated Sodium Chloride (Brine)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Silica gel for column chromatography

-

Methanolic Ammonia (7N)

Workflow:

Figure 3: Experimental workflow for ¹³C-labeled nucleoside synthesis.

Step-by-Step Methodology:

-

Silylation of the Nucleobase: a. In a flame-dried flask under an inert atmosphere (N₂ or Ar), suspend the nucleobase (1.0 eq) in HMDS. b. Add a catalytic amount of ammonium sulfate. c. Heat the mixture to reflux until the solution becomes clear and homogeneous (typically 2-4 hours). This indicates complete silylation. d. Remove excess HMDS under reduced pressure to yield the silylated base as an oil or solid.

-

Glycosylation Reaction: a. Re-dissolve the silylated base in anhydrous solvent. b. Add 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose-¹³C-1 (1.1 eq). c. Cool the solution to 0°C in an ice bath. d. Slowly add TMSOTf (1.2 eq) dropwise. The solution may change color. e. Allow the reaction to warm to room temperature and stir until Thin Layer Chromatography (TLC) indicates the consumption of the ribose donor (typically 2-6 hours).

-

Work-up and Purification: a. Quench the reaction by carefully adding it to a stirred, cold saturated solution of sodium bicarbonate. b. Transfer the mixture to a separatory funnel and extract with DCM (3x). c. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. d. Purify the resulting crude oil/solid by silica gel column chromatography to yield the protected ¹³C-labeled nucleoside.

-

Deprotection: a. Dissolve the purified protected nucleoside in a sealed vessel containing 7N methanolic ammonia. b. Stir at room temperature overnight. Monitor by TLC until the higher-Rf starting material is fully converted to a lower-Rf, more polar product. c. Concentrate the mixture under reduced pressure. d. Purify the final ¹³C-labeled nucleoside by recrystallization or a final chromatographic step.

Conclusion

1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose-¹³C-1 is more than a mere starting material; it is an enabling tool for modern medicinal chemistry and chemical biology. Its carefully designed architecture provides a solution to the dual challenges of stereocontrol and analytical traceability in nucleoside synthesis. The benzoyl protecting groups ensure the high-fidelity formation of the critical β-glycosidic bond, while the ¹³C-1 label offers an unambiguous analytical handle for reaction monitoring, structural confirmation, and advanced biological applications. For professionals engaged in the development of novel nucleoside-based therapeutics or the study of nucleic acid biochemistry, mastering the use of this reagent is a significant step toward achieving precise and insightful results.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. benchchem.com [benchchem.com]

- 6. Protecting Groups in Oligonucleotide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. benchchem.com [benchchem.com]

- 11. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 12. Vorbrüggen Glycosylation [drugfuture.com]

- 13. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]

- 14. Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Applications of Carbon-13 Labeled Ribose in Research

Abstract: This technical guide provides a comprehensive overview of the applications of carbon-13 (¹³C) labeled ribose in scientific research, with a focus on its utility for researchers, scientists, and drug development professionals. We delve into the core principles of stable isotope labeling and elucidate the unique advantages of ¹³C-ribose as a metabolic tracer. The guide offers in-depth discussions on its primary applications in metabolic flux analysis, particularly of the Pentose Phosphate Pathway (PPP), and in the study of nucleic acid synthesis, structure, and dynamics. Furthermore, we explore its burgeoning role in drug development and disease research. Detailed experimental protocols, data analysis strategies, and practical considerations are presented to equip researchers with the knowledge to effectively design and implement studies using ¹³C-labeled ribose.

Introduction: The Central Role of Ribose and the Power of Isotopic Labeling

1.1 The Biochemical Significance of Ribose Ribose, a five-carbon aldose sugar, is a fundamental building block for life. It forms the backbone of ribonucleic acid (RNA) and is a precursor for deoxyribose in deoxyribonucleic acid (DNA). Beyond its structural role in nucleic acids, ribose is a key component of adenosine triphosphate (ATP), the primary energy currency of the cell, and other essential biomolecules such as nicotinamide adenine dinucleotide (NAD) and flavin adenine dinucleotide (FAD). The synthesis of ribose occurs primarily through the Pentose Phosphate Pathway (PPP), a crucial metabolic route that also generates NADPH for reductive biosynthesis and antioxidant defense.

1.2 Principles of Stable Isotope Labeling with Carbon-13 Stable isotope labeling involves the use of non-radioactive isotopes, such as ¹³C, to trace the metabolic fate of molecules in biological systems.[1] Unlike radioactive isotopes, stable isotopes do not decay and are safe to handle. When cells are supplied with a ¹³C-labeled substrate, the ¹³C atoms are incorporated into downstream metabolites. Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can then detect and quantify the incorporation of ¹³C, providing a detailed map of metabolic pathways and reaction rates.[2][3]

1.3 Why ¹³C-Ribose? Unique Advantages as a Metabolic Tracer While ¹³C-labeled glucose is a widely used tracer for central carbon metabolism, ¹³C-ribose offers distinct advantages for specific research questions.[4] Direct introduction of ¹³C-ribose can provide a more focused interrogation of pathways that utilize ribose-5-phosphate, such as nucleotide synthesis and the non-oxidative branch of the PPP. This can help to deconvolve complex metabolic networks where multiple pathways converge.

Core Application: Metabolic Flux Analysis of the Pentose Phosphate Pathway (PPP)

2.1 The PPP: A Critical Hub for Biosynthesis and Redox Homeostasis The PPP is a vital metabolic pathway that runs parallel to glycolysis. It consists of an oxidative phase, which produces NADPH and converts glucose-6-phosphate to ribulose-5-phosphate, and a non-oxidative phase, which interconverts five-carbon sugars, linking the PPP back to glycolysis and gluconeogenesis.[5] Quantifying the flux through the PPP is crucial for understanding cellular responses to oxidative stress, proliferation, and various disease states.

2.2 Tracing the Fate of ¹³C-Ribose through the Oxidative and Non-oxidative Phases By supplying cells with specifically labeled ¹³C-ribose isotopomers, researchers can trace the flow of carbon through the non-oxidative PPP and its connections to other pathways. For example, analyzing the labeling patterns of glycolytic intermediates and lactate after administration of ¹³C-ribose can reveal the extent of carbon recycling from the PPP back into glycolysis.[6] This provides a more direct measure of non-oxidative PPP activity compared to using ¹³C-glucose alone.

2.3 Experimental Workflow for ¹³C-Ribose Metabolic Flux Analysis A typical metabolic flux analysis experiment using ¹³C-ribose involves several key steps: selection of the appropriate ¹³C-ribose isotopomer, cell culture and labeling, metabolite extraction, analytical measurement of ¹³C incorporation, and computational modeling to estimate fluxes.

Caption: Experimental workflow for ¹³C-ribose metabolic flux analysis.

2.4 Step-by-Step Protocol: ¹³C-Ribose Labeling in Cultured Mammalian Cells

-

Cell Seeding and Growth: Seed mammalian cells in appropriate culture vessels and grow them in standard culture medium to the desired confluence, ensuring a pseudo-steady state.[7]

-

Medium Exchange: Aspirate the standard medium and replace it with a labeling medium containing the desired concentration of ¹³C-labeled ribose. The base medium should be identical to the standard medium, with the unlabeled ribose or glucose replaced by the ¹³C-labeled counterpart.

-

Incubation: Incubate the cells in the labeling medium for a predetermined period. The incubation time should be optimized to achieve isotopic steady state in the metabolites of interest.[8]

-

Metabolite Quenching and Extraction: To halt enzymatic activity, rapidly quench the cells by aspirating the labeling medium and adding an ice-cold quenching solution (e.g., 80% methanol).[9]

-

Cell Lysis and Metabolite Collection: Scrape the cells in the quenching solution and transfer the lysate to a microcentrifuge tube. Lyse the cells through freeze-thaw cycles or sonication.[8] Centrifuge the lysate to pellet cell debris and collect the supernatant containing the metabolites.

-

Sample Preparation for Analysis: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. The dried extract can then be derivatized for GC-MS analysis or reconstituted in a suitable solvent for LC-MS or NMR analysis.

2.5 Data Acquisition and Analysis: GC-MS and NMR Spectroscopy Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful techniques for separating and identifying labeled metabolites and determining their mass isotopomer distributions.[2][10] NMR spectroscopy provides positional information about ¹³C labeling within a molecule, which can be invaluable for resolving complex metabolic pathways.[3][11]

| Analytical Technique | Strengths | Limitations |

| GC-MS | High chromatographic resolution, extensive libraries for metabolite identification, sensitive. | Requires chemical derivatization, not suitable for thermally labile compounds. |

| LC-MS | Suitable for a wide range of metabolites, including non-volatile and thermally labile compounds. | Can suffer from matrix effects, chromatographic resolution may be lower than GC-MS. |

| NMR | Provides detailed positional information on ¹³C labeling, non-destructive. | Lower sensitivity compared to MS, requires higher sample concentrations. |

| Table 1. Comparison of analytical techniques for ¹³C-labeled metabolite analysis. |

Application in Nucleic Acid Research: Synthesis, Structure, and Dynamics

3.1 In Vivo and In Vitro Labeling of RNA and DNA ¹³C-ribose can be used to label the ribose moiety of nucleotides, which are subsequently incorporated into RNA and DNA.[12][13] This can be achieved by feeding cells ¹³C-ribose or by using ¹³C-labeled ribonucleoside triphosphates (rNTPs) in in vitro transcription reactions.[14][15]

3.2 Elucidating Nucleic Acid Structure and Dynamics using NMR NMR spectroscopy is a powerful tool for determining the three-dimensional structure and dynamics of nucleic acids in solution.[16] The incorporation of ¹³C labels into the ribose backbone significantly aids in the resonance assignment process, which is often a bottleneck in NMR studies of nucleic acids.[14] This is due to the larger chemical shift dispersion of ¹³C compared to protons, which reduces spectral overlap.[17]

Caption: Workflow for labeling RNA with ¹³C-ribose for NMR studies.

3.3 Protocol: In Vitro Transcription for Uniform ¹³C-Labeling of RNA

-

Prepare Transcription Reaction: Assemble the in vitro transcription reaction on ice. This typically includes a linearized DNA template containing the RNA sequence of interest downstream of a T7 promoter, T7 RNA polymerase, a transcription buffer, and ¹³C-labeled rNTPs.

-

Incubation: Incubate the reaction at 37°C for 2-4 hours.

-

DNase Treatment: Add DNase I to the reaction and incubate for an additional 15 minutes to digest the DNA template.

-

RNA Purification: Purify the transcribed RNA using methods such as phenol-chloroform extraction followed by ethanol precipitation, or using a commercially available RNA purification kit.

-

Quantification and Quality Control: Determine the concentration of the purified RNA using UV-Vis spectrophotometry and assess its integrity using gel electrophoresis.

Applications in Drug Development and Disease Research

4.1 Identifying Drug Targets and Mechanisms of Action ¹³C-ribose tracing can be employed to investigate how drugs perturb metabolic pathways. By comparing the metabolic fluxes in drug-treated versus untreated cells, researchers can identify potential drug targets and elucidate the mechanism of action of novel therapeutic agents.

4.2 Studying Disease-Specific Metabolic Reprogramming Many diseases, including cancer and metabolic disorders, are characterized by significant alterations in cellular metabolism.[18] ¹³C-ribose can be used to probe these metabolic changes, providing insights into disease pathogenesis and identifying potential therapeutic vulnerabilities. For example, tracing ribose metabolism can help to understand the increased demand for nucleotides in rapidly proliferating cancer cells.

Practical Considerations and Future Perspectives

5.1 Choosing the Right ¹³C-Ribose Isotopomer A variety of ¹³C-ribose isotopomers are commercially available, including uniformly labeled ([U-¹³C₅]) ribose and positionally labeled ribose (e.g., [1-¹³C]-ribose).[19][20][21][22] The choice of isotopomer depends on the specific research question. For example, [1-¹³C]-ribose can be used to specifically track the fate of the C1 carbon of ribose, while [U-¹³C₅]-ribose provides a more global view of ribose metabolism.

5.2 Challenges and Limitations While a powerful technique, ¹³C-ribose tracing has some limitations. The cost of ¹³C-labeled substrates can be a factor, especially for in vivo studies. Additionally, the interpretation of labeling data can be complex, often requiring sophisticated computational modeling.

5.3 Future Directions: Integrating ¹³C-Ribose Tracing with Other Omics Technologies The integration of ¹³C-ribose metabolic flux analysis with other "omics" technologies, such as proteomics and transcriptomics, holds great promise for a more holistic understanding of cellular physiology. This systems-level approach will undoubtedly lead to new discoveries in basic biology and the development of novel therapeutic strategies.

References

- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 2. 13C metabolic flux analysis of microbial and mammalian systems is enhanced with GC-MS measurements of glycogen and RNA labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Labelling Analysis for 13C MFA Using NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]

- 4. benchchem.com [benchchem.com]

- 5. Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 13C labeling dynamics of intra- and extracellular metabolites in CHO suspension cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 13C-labeled D-ribose: chemi-enzymic synthesis of various isotopomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Short, synthetic and selectively 13C-labeled RNA sequences for the NMR structure determination of protein–RNA complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]

- 18. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. isotope.com [isotope.com]

- 20. medchemexpress.com [medchemexpress.com]

- 21. medchemexpress.com [medchemexpress.com]

- 22. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to Isotopic Labeling for NMR Studies: From Core Principles to Advanced Drug Discovery Applications

For researchers, scientists, and drug development professionals venturing into the intricate world of biomolecular interactions, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a uniquely powerful analytical tool.[1][2][3] It offers an unparalleled, atomic-level view of protein structure, dynamics, and interactions in a near-physiological solution state.[4][5] However, the inherent complexity and low natural abundance of NMR-active isotopes in biological macromolecules necessitate a sophisticated strategy: isotopic labeling. This guide provides a comprehensive exploration of isotopic labeling techniques, from the fundamental principles to cutting-edge applications that are accelerating modern drug discovery.

The ‘Why’ of Isotopic Labeling: Overcoming the Limitations of Natural Abundance

The foundational challenge in biomolecular NMR lies in the isotopic composition of proteins. The most abundant isotopes of carbon (¹²C) and nitrogen (¹⁴N) are NMR-inactive. The NMR-active isotopes, ¹³C and ¹⁵N, have very low natural abundances of approximately 1.1% and 0.37%, respectively.[6] This scarcity of detectable nuclei results in weak signals that are difficult to distinguish from background noise, especially in large biomolecules.

Isotopic labeling, therefore, is the deliberate enrichment of a protein with NMR-active isotopes, most commonly ¹³C, ¹⁵N, and ²H (deuterium).[6][7] This enrichment dramatically enhances sensitivity and enables the use of multidimensional heteronuclear NMR experiments, which are essential for resolving the complex spectra of proteins and other biomacromolecules.[6][8]

Foundational Labeling Strategies: A Toolkit for Diverse Research Needs

The choice of an isotopic labeling strategy is dictated by the specific scientific question, the size of the protein, and the desired level of spectral resolution.

Uniform Labeling: The Workhorse of Structural Biology

The most straightforward and cost-effective method is uniform labeling, where the protein is enriched with ¹³C and/or ¹⁵N at all possible positions.[9] This is typically achieved by expressing the protein in a host organism (commonly E. coli) grown in a minimal medium where the sole carbon and nitrogen sources are ¹³C-glucose and ¹⁵NH₄Cl, respectively.[9][10]

Causality Behind the Choice: Uniform labeling is the go-to strategy for de novo structure determination of small to medium-sized proteins (up to ~25 kDa).[8] The complete incorporation of ¹³C and ¹⁵N allows for the use of a suite of triple-resonance experiments (e.g., HNCA, HNCACB, HNCO) that correlate the backbone and side-chain nuclei, forming the basis for sequential resonance assignment and structure calculation.

Experimental Protocol: Uniform ¹⁵N and ¹³C Labeling in E. coli

-

Prepare Minimal Medium: Prepare M9 minimal medium containing all necessary salts and trace elements.

-

Inoculation and Initial Growth: Inoculate a starter culture of E. coli (e.g., BL21(DE3) strain) carrying the expression plasmid for the protein of interest in LB medium and grow overnight at 37°C.

-

Adaptation to Minimal Medium: The next day, inoculate a larger volume of M9 minimal medium (containing standard ¹²C-glucose and ¹⁴NH₄Cl) with the starter culture and grow until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

Isotope Incorporation: Pellet the cells by centrifugation and resuspend them in fresh M9 minimal medium where the sole carbon source is ¹³C-glucose (e.g., 2 g/L) and the sole nitrogen source is ¹⁵NH₄Cl (e.g., 1 g/L).

-

Induction of Protein Expression: Allow the cells to acclimate for 30-60 minutes before inducing protein expression with an appropriate inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside - IPTG).

-

Harvesting and Purification: After several hours of expression (typically 4-6 hours at 30°C or overnight at a lower temperature like 18-20°C), harvest the cells by centrifugation. Proceed with standard protein purification protocols (e.g., affinity chromatography, size-exclusion chromatography).

-

Verification of Labeling: Confirm the incorporation of isotopes using mass spectrometry.

Selective and Residue-Specific Labeling: Simplifying Complexity

For larger proteins, uniform labeling leads to severe spectral overlap and line broadening, making data analysis intractable.[6][7] Selective and residue-specific labeling strategies address this by reducing the number of NMR-visible nuclei.

-

Selective Labeling: In this approach, specific types of atoms are labeled. For instance, using [2-¹³C]-glycerol as a carbon source preferentially labels the Cα positions of many amino acids. This simplifies spectra by reducing the number of signals and eliminating one-bond ¹³C-¹³C couplings.

-

Residue-Specific Labeling: This powerful technique involves labeling only certain amino acid types.[7][11] This is achieved by adding the desired ¹³C and/or ¹⁵N-labeled amino acid(s) to the growth medium along with the other 19 unlabeled amino acids.[12]

Causality Behind the Choice: These methods are invaluable for assigning resonances in large proteins, studying enzyme active sites, and probing specific protein-ligand interactions. By "turning on" signals from only a subset of residues, spectral crowding is significantly reduced.[6][7]

Table 1: Comparison of Common Isotopic Labeling Strategies

| Labeling Strategy | Primary Application | Advantages | Disadvantages |

| Uniform Labeling | De novo structure determination of small proteins (<25 kDa) | Cost-effective; provides a complete set of structural restraints. | Severe spectral overlap and line broadening in larger proteins.[6][7] |

| Selective Labeling | Studying large proteins; distance measurements | Reduces spectral complexity; eliminates certain scalar couplings. | Can be more expensive; requires knowledge of metabolic pathways. |

| Residue-Specific Labeling | Resonance assignment in large proteins; active site studies | Drastically simplifies spectra; allows focused analysis of specific regions.[7] | Can be costly; potential for isotopic scrambling.[12] |

| Deuterium Labeling | Studies of large proteins (>30 kDa) and dynamics | Reduces line broadening by minimizing ¹H-¹H dipolar relaxation; improves spectral resolution.[13][14] | Can reduce the number of observable NOEs; higher cost. |

| Segmental Labeling | Very large proteins and multi-domain complexes | Allows for the study of specific domains in isolation within the full-length protein.[4][5][15] | Technically challenging; requires protein ligation or trans-splicing techniques.[16] |

Advanced Strategies for High Molecular Weight Systems

The challenges of spectral overlap and rapid signal decay (relaxation) become even more pronounced for proteins and protein complexes exceeding 30 kDa. Advanced labeling techniques have been developed to push the size limits of NMR.

Deuteration: The Key to Sharper Signals

Deuteration, the replacement of hydrogen (¹H) with deuterium (²H), is a cornerstone of modern NMR studies on large proteins.[13][14] Since the magnetic moment of ²H is much smaller than that of ¹H, replacing protons with deuterons significantly reduces the efficiency of dipolar relaxation, a major cause of line broadening in large molecules.[14] This results in sharper NMR signals and improved spectral quality.

Causality Behind the Choice: Perdeuteration (labeling with ²H at all non-exchangeable positions) combined with uniform ¹³C and ¹⁵N labeling is crucial for studying proteins larger than 30 kDa.[8][14] The amide protons are then back-exchanged to ¹H, allowing for the use of standard amide-detected triple-resonance experiments on a deuterated background.[14]

Methyl-Specific Labeling: Probing the Hydrophobic Core

The methyl groups of Isoleucine, Leucine, Valine, Alanine, Methionine, and Threonine (ILVAM) are excellent probes for the structure and dynamics of large proteins.[7][17] Methyl groups are often located in the hydrophobic core, providing critical information about protein folding and stability. Specific labeling of these methyl groups, often in a highly deuterated protein, yields simple, well-resolved spectra even for very large systems.[17]

Caption: Workflow for methyl-specific isotopic labeling.

Segmental Isotopic Labeling: Divide and Conquer

For very large, multi-domain proteins, even the advanced techniques described above may not be sufficient. Segmental isotopic labeling offers a powerful solution by allowing a specific domain or segment of a protein to be isotopically labeled while the rest remains NMR-silent.[4][5][15][16] This is typically achieved using techniques like expressed protein ligation (EPL) or protein trans-splicing, which ligate separately expressed and labeled protein fragments.[5][16]

Causality Behind the Choice: This "divide and conquer" approach dramatically simplifies the NMR spectrum, enabling the study of the structure and dynamics of a single domain within the context of the entire, otherwise invisible, protein.[4][5]

Expression Systems: The Bioreactors for Labeled Protein Production

The choice of expression system is critical for successful isotopic labeling.

In Vivo Expression: The Standard Approach

E. coli remains the most widely used and economical host for producing isotopically labeled proteins.[8] However, a key consideration is the potential for "isotope scrambling," where the host's metabolic pathways convert the labeled precursor into other molecules, leading to unintended labeling patterns.[12][18]

Cell-Free Protein Synthesis: Precision and Control

Cell-free protein synthesis (CFPS) systems, which use extracts from cells (e.g., E. coli or wheat germ) to produce proteins in vitro, offer significant advantages for isotopic labeling.[19][20][21][22]

Causality Behind the Choice: In a cell-free system, the researcher has direct control over the reaction components, including the amino acid pool.[22] This allows for highly specific and efficient incorporation of labeled amino acids with minimal to no isotopic scrambling, making it ideal for complex labeling schemes and the incorporation of unnatural amino acids.[18][19][22] Cell-free systems are also advantageous for producing proteins that are toxic to host cells.[22]

Caption: Decision logic for choosing an expression system.

Applications in Drug Discovery and Development

Isotopic labeling is not merely an academic exercise; it is a critical technology that directly impacts the pharmaceutical industry.[2][23] NMR, empowered by isotopic labeling, provides invaluable insights at various stages of the drug discovery pipeline.

Fragment-Based Drug Discovery (FBDD)

In FBDD, small molecular fragments are screened for weak binding to a protein target.[23] NMR is exceptionally well-suited for this approach. By monitoring the chemical shift perturbations in a 2D ¹H-¹⁵N HSQC spectrum of a uniformly ¹⁵N-labeled protein upon addition of a fragment library, researchers can rapidly identify hits and map their binding site on the protein surface.[23]

Characterizing Protein-Ligand Interactions

Isotopic labeling allows for the detailed, atomic-level characterization of how a drug candidate interacts with its target protein.[1][2] This includes:

-

Binding Site Mapping: Identifying the specific amino acid residues involved in the interaction.

-

Structural Changes: Determining conformational changes in the protein upon ligand binding.

-

Binding Affinity: Quantifying the strength of the interaction through NMR titrations.

Quantitative NMR (qNMR)

While not always requiring isotopic labeling of the analyte, qNMR is a powerful application in pharmaceutical sciences for determining the purity and concentration of drug substances and reference standards with high accuracy.[24] When studying metabolic pathways or quantifying protein expression levels, isotopic labels serve as ideal internal standards for precise quantification.

Conclusion: An Indispensable Tool for Modern Research

Isotopic labeling has transformed biomolecular NMR from a technique limited to small, simple molecules into a versatile and powerful tool for probing the frontiers of structural biology and drug discovery. The continued development of novel labeling strategies, coupled with advances in NMR instrumentation and methodology, ensures that NMR will remain an indispensable technique for elucidating the molecular mechanisms of life and for designing the next generation of therapeutics.[1] The ability to selectively "illuminate" specific atoms within a complex biological machine provides a level of detail that is often unattainable by other methods, making isotopic labeling a cornerstone of modern molecular biophysics.

References

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. NMR Spectroscopy in Drug Discovery and Development [labome.com]

- 3. azooptics.com [azooptics.com]

- 4. Segmental isotopic labeling of proteins for nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Segmental Isotopic Labeling of Proteins for Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. portlandpress.com [portlandpress.com]

- 7. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pound.med.utoronto.ca [pound.med.utoronto.ca]

- 9. protein-nmr.org.uk [protein-nmr.org.uk]

- 10. Segmental and site-specific isotope labelling strategies for structural analysis of posttranslationally modified proteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00045D [pubs.rsc.org]

- 11. Selective labeling and unlabeling strategies in protein solid-state NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Deuterium labelling in NMR structural analysis of larger proteins | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]

- 14. protein-nmr.org.uk [protein-nmr.org.uk]

- 15. Improved segmental isotope labeling methods for the NMR study of multidomain or large proteins: application to the RRMs of Npl3p and hnRNP L. [sonar.ch]

- 16. Segmental Isotopic Labeling of Proteins for NMR Study Using Intein Technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. nmr-bio.com [nmr-bio.com]

- 18. Cell-free expression and selective isotope labelling in protein NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Cell-free protein production for NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ckisotopes.com [ckisotopes.com]

- 21. synthelis.com [synthelis.com]

- 22. protein-nmr.org.uk [protein-nmr.org.uk]

- 23. researchmap.jp [researchmap.jp]

- 24. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]

An In-depth Technical Guide to 1-O-Acetyl 2,3,5-tri-O-benzoyl-beta-D-ribofuranoside-13C-1 as a Tracer Compound

Introduction: Unraveling Metabolic Pathways with a Protected Ribose Tracer

Stable isotope tracing has become an indispensable tool in the quantitative analysis of metabolic pathways, providing a dynamic view of cellular processes that endpoint measurements alone cannot capture.[1] Among the arsenal of labeled compounds, 1-O-Acetyl 2,3,5-tri-O-benzoyl-beta-D-ribofuranoside-13C-1 offers a unique approach to probing nucleotide biosynthesis and the pentose phosphate pathway (PPP). This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the effective utilization of this tracer compound. We will delve into the rationale behind its design, the metabolic journey of the 13C-1 label, detailed experimental protocols, and the analytical methodologies required for robust data interpretation.

The strategic use of acetyl and benzoyl protecting groups on the ribose sugar is a key feature of this tracer. These modifications are designed to enhance the compound's stability and facilitate its transport across the cell membrane.[2] Once inside the cell, endogenous esterases are expected to cleave these protective groups, releasing 13C-1 labeled ribose to enter the cellular metabolic machinery. This targeted delivery system allows for the precise tracking of ribose incorporation into downstream metabolites, most notably the ribose-5-phosphate pool, a critical precursor for the synthesis of nucleotides and nucleic acids.[3]

The Rationale for a Protected Ribose Tracer: Overcoming Biological Barriers

The selection of a tracer molecule is a critical first step in any metabolic flux analysis experiment. While unlabeled D-ribose can be taken up by cells, its utility as a tracer can be hampered by several factors. The hydrophilic nature of free ribose can limit its passive diffusion across the lipophilic cell membrane, and it can be rapidly metabolized. The acetyl and benzoyl protecting groups of this compound are designed to circumvent these challenges.

The acylation of the hydroxyl groups increases the lipophilicity of the ribose molecule, which is thought to facilitate its passage through the cell membrane.[1] This enhanced bioavailability ensures a more efficient delivery of the 13C-labeled ribose into the intracellular environment. Furthermore, the protecting groups render the ribose less susceptible to extracellular enzymatic degradation, preserving the integrity of the tracer until it reaches its intended cellular destination.

It is important to consider the potential for cytotoxicity associated with the benzoyl groups.[4][5][6][7][8] Preliminary dose-response experiments are crucial to determine the optimal tracer concentration that ensures sufficient labeling without adversely affecting cell viability and metabolism.

Metabolic Fate: From Protected Precursor to Labeled Nucleotides

The journey of the 13C-1 label from this compound to its incorporation into downstream metabolites is a multi-step process orchestrated by intracellular enzymes.

-

Cellular Uptake: The acylated ribose derivative is presumed to cross the cell membrane, likely through passive diffusion, aided by its increased lipophilicity.[1]

-

Deprotection by Esterases: Once inside the cell, ubiquitous intracellular esterases, such as carbohydrate esterases, recognize and hydrolyze the ester bonds of the acetyl and benzoyl groups.[9][10][11][12][13][14] This enzymatic cleavage releases free D-ribose, now carrying the 13C label at the C1 position.

-

Entry into the Pentose Phosphate Pathway (PPP): The liberated [1-13C]-D-ribose is then phosphorylated by ribokinase to form [1-13C]-ribose-5-phosphate (R5P). This labeled R5P enters the non-oxidative branch of the pentose phosphate pathway.

-

Nucleotide Biosynthesis: [1-13C]-R5P is a direct precursor for the synthesis of phosphoribosyl pyrophosphate (PRPP), a key substrate for both de novo and salvage pathways of nucleotide biosynthesis. Consequently, the 13C-1 label will be incorporated into the ribose moiety of newly synthesized purine and pyrimidine nucleotides (AMP, GMP, UMP, CMP) and their corresponding di- and tri-phosphate forms.

-

Incorporation into Nucleic Acids: The labeled ribonucleotides can then be incorporated into RNA. Similarly, through the action of ribonucleotide reductase, labeled deoxyribonucleotides can be produced and subsequently incorporated into DNA.

Diagram of the Metabolic Pathway

Caption: Metabolic fate of this compound.

Experimental Design and Protocols

A successful tracer experiment requires careful planning and execution. The following sections provide a detailed protocol for a typical cell culture-based study using this compound.

I. Preliminary Considerations

-

Cell Line Selection: Choose a cell line relevant to the biological question. Proliferating cells with active nucleotide synthesis are ideal for observing significant label incorporation.

-

Tracer Concentration and Cytotoxicity: Determine the optimal concentration of the tracer. A concentration range of 10-100 µM is a reasonable starting point. Perform a dose-response curve and assess cell viability using methods like MTT or trypan blue exclusion to identify a non-toxic concentration.

-

Tracer Solubility: The tracer is lipophilic and may require dissolution in a small volume of an organic solvent like DMSO before being added to the culture medium. Ensure the final solvent concentration is non-toxic to the cells (typically <0.1%).

-

Time Course: Conduct a time-course experiment (e.g., 0, 2, 4, 8, 12, 24 hours) to determine the kinetics of label incorporation into the target metabolites. This will inform the optimal labeling duration for the main experiment.

II. Step-by-Step Experimental Protocol

-

Cell Culture:

-

Seed cells in appropriate culture vessels (e.g., 6-well or 10-cm plates) and grow to the desired confluency (typically 70-80%).

-

Ensure consistent cell numbers across all experimental conditions.

-

-

Tracer Labeling:

-

Prepare the labeling medium by supplementing the appropriate base medium with dialyzed fetal bovine serum (to minimize interference from unlabeled ribose) and the desired concentration of this compound.

-

Aspirate the growth medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).

-

Add the pre-warmed labeling medium to the cells.

-

Incubate the cells for the predetermined optimal labeling time.

-

-

Metabolite Extraction:

-

Place the culture plates on ice to quench metabolic activity.

-

Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

-

Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.

-

Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

-

Vortex the tubes and incubate at -20°C for at least 30 minutes to precipitate proteins.

-

Centrifuge at maximum speed for 10-15 minutes at 4°C.

-

Carefully collect the supernatant containing the polar metabolites and transfer to a new tube.

-

Dry the metabolite extracts using a vacuum concentrator.

-

Store the dried extracts at -80°C until analysis.

-

Diagram of the Experimental Workflow

References

- 1. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. icaiit.org [icaiit.org]

- 5. Share_it: Synthesis Cytotoxic Effect and DFT Investigation of some Benzoyl Thiourea Compounds [repo.bibliothek.uni-halle.de]

- 6. Presenting an in vitro cell culture model to determine the cytotoxic effect of benzoyl peroxide vapours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Benzoyl peroxide cytotoxicity evaluated in vitro with the human keratinocyte cell line, RHEK-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytotoxicity and bioactivation mechanism of benzyl 2-chloro-1,1,2-trifluoroethyl sulfide and benzyl 1,2,3,4,4-pentachlorobuta-1,3-dienyl sulfide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A New Family of Carbohydrate Esterases Is Represented by a GDSL Hydrolase/Acetylxylan Esterase from Geobacillus stearothermophilus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [PDF] Enzymic Hydrolysis of Acetylated D-Ribose Derivatives | Semantic Scholar [semanticscholar.org]